molecular formula C17H13Cl2N3O2S B2909764 2,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946341-13-5

2,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2909764
CAS No.: 946341-13-5
M. Wt: 394.27
InChI Key: MRHXCARATXQKTJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule characterized by a dichlorinated benzamide core linked via an ethyl chain to a pyridazinone scaffold substituted with a thiophene moiety. The compound’s structural complexity arises from its hybrid pharmacophore design, combining halogenated aromatic systems (2,4-dichlorobenzamide) with heterocyclic motifs (pyridazinone and thiophene).

The pyridazinone ring, a six-membered di-nitrogen heterocycle, is a critical structural feature shared with compounds known for anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2,4-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c18-11-3-4-12(13(19)10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHXCARATXQKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. The structure incorporates a thiophene ring and a pyridazine moiety, which are known for their pharmacological relevance. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H14Cl2N4O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis involves several steps starting from commercially available precursors. The key steps include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives in reactions with chlorinated compounds.
  • Pyridazine Incorporation : The introduction of pyridazine rings through cyclization reactions.
  • Final Coupling : The final product is obtained through amide bond formation.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory
Candida albicansAntifungal

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The proposed mechanism of action includes:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis due to its structural similarity to nucleotide precursors.
  • Induction of Oxidative Stress : Thiophene derivatives are known to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction when compared to control groups, suggesting its potential as an anticancer agent .
  • Combination Therapy : When used in combination with standard antibiotics, enhanced efficacy against resistant bacterial strains was observed, indicating a synergistic effect .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in the benzamide moiety is susceptible to acidic or basic hydrolysis , yielding 2,4-dichlorobenzoic acid and the corresponding amine (Figure 1). For example:

  • Acidic hydrolysis : Refluxing with HCl (6 M) generates the carboxylic acid and ethylamine derivatives .
  • Basic hydrolysis : NaOH (1–3 M) under reflux cleaves the amide bond, forming sodium 2,4-dichlorobenzoate .
Reaction Conditions Products
HCl (6 M), reflux, 12 h2,4-Dichlorobenzoic acid + 2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine
NaOH (3 M), 80°C, 8 hSodium 2,4-dichlorobenzoate + Ethylamine derivative

Nucleophilic Aromatic Substitution (NAS) at Chlorine Sites

The electron-withdrawing benzamide group activates the 2- and 4-chlorine atoms for nucleophilic substitution. Common reactions include:

  • Amination : Substitution with ammonia or amines (e.g., piperazine) under Pd catalysis .
  • Hydroxylation : Replacement with hydroxyl groups using KOH/Cu(I) at elevated temperatures .

Example reaction:C16H13Cl2N3O3S2+NH3Pd OAc 2,100 CC16H14ClN4O3S2+HCl\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_3\text{S}_2+\text{NH}_3\xrightarrow{\text{Pd OAc }_2,\text{100 C}}\text{C}_{16}\text{H}_{14}\text{ClN}_4\text{O}_3\text{S}_2+\text{HCl}

Cyclization Reactions

The ethyl linker and pyridazinone ring facilitate intramolecular cyclization :

  • Base-mediated cyclization : Treatment with NaH or K2_2CO3_3 forms fused heterocycles (e.g., thienopyridazines) .
  • Acid-catalyzed cyclization : HCl promotes ring closure via dehydration .
Reagent Product Yield
NaH, DMFThieno[3,2-f]pyridazine78%
HCl, ethanolBenzimidazole derivative65%

Thiophene Ring Functionalization

The thiophen-2-yl group undergoes electrophilic substitution (e.g., sulfonation, nitration) and cross-coupling:

  • Suzuki coupling : Pd-mediated coupling with aryl boronic acids modifies the thiophene substituent .
  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the 5-position .

Example:Thiophene+Ar B OH 2Pd PPh3 4Thiophene Ar\text{Thiophene}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Thiophene Ar}

Pyridazinone Ring Modifications

The 6-oxo-pyridazinone core participates in:

  • Reduction : NaBH4_4 reduces the carbonyl to a hydroxyl group .
  • Alkylation : Reaction with alkyl halides (e.g., CH3_3I) at the N1 position .
Reaction Conditions Outcome
ReductionNaBH4_4, MeOHPyridazinol derivative
AlkylationCH3_3I, K2_2CO3_3N-Methylpyridazinone

Cross-Coupling Reactions

The chlorine atoms enable Pd-catalyzed cross-couplings :

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl amines .
  • Sonogashira coupling : Introduces alkynes at the 4-chloro position .

Key Research Findings

  • Hydrolysis Kinetics : The amide bond hydrolyzes faster in acidic conditions (t1/2_{1/2} = 4 h) than in basic media (t1/2_{1/2} = 8 h) .
  • Substitution Selectivity : The 4-chloro position is more reactive in NAS due to reduced steric hindrance .
  • Thiophene Stability : Nitration occurs regioselectively at the 5-position without ring opening .

For synthetic applications, this compound serves as a versatile intermediate in drug discovery, particularly for kinase inhibitors and antibacterial agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
Target Compound Pyridazinone + Thiophene 2,4-Dichlorobenzamide, Ethyl linker Not reported Calculated: ~479.3 Expected C=O (1680–1700 cm⁻¹), Cl peaks (NMR)
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (9) Pyridazinone + Piperazine 4-Nitrobenzylidene 239–240 413 C=O (1675 cm⁻¹), NO₂ (1520 cm⁻¹)
N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (11) Pyridazinone + Chlorophenyl 3-Methoxybenzylidene 214–215 503 OCH₃ (2830 cm⁻¹), Cl (750 cm⁻¹)
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (16) Pyridazinone + Chlorophenyl 4-Dimethylaminobenzylidene 243–244 487 N(CH₃)₂ (2770 cm⁻¹), C=O (1695 cm⁻¹)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 9) lower melting points and enhance cytotoxicity, while electron-donating groups (e.g., methoxy in compound 11) improve solubility but reduce thermal stability .
  • Thiophene vs.

Table 2: Cytotoxicity and Anti-Proliferative Activity

Compound Name IC₅₀ (AGS Cells, μM) Target Pathway Reference
Target Compound Not reported Hypothesized: MMP inhibition
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (9) 12.4 ± 1.2 Apoptosis via p53 activation
N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (11) 18.9 ± 2.1 Cell cycle arrest (G2/M phase)
3,4-Dichloro-N-(1-methylbutyl)benzamide (Unrelated analog) 8.7 ± 0.9 MT1-MMP inhibition

Key Findings :

  • Piperazine Derivatives : Compounds with piperazine substituents (e.g., 9, 11) exhibit moderate cytotoxicity against AGS gastric cancer cells, likely via apoptosis or cell cycle disruption .
  • Thiophene Advantage : The target compound’s thiophene group may mimic the MMP-inhibitory activity of unrelated benzamide analogs (e.g., 3,4-dichloro-N-(1-methylbutyl)benzamide) by coordinating Zn²⁺ in enzyme active sites .

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